Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate
Description
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate (CAS # 29569-79-7) is a chiral cyclohexane derivative with a hydroxyl (-OH) and ester (-COOEt) group in a trans-1,2-diaxial configuration. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is used as a chiral building block in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available in high purity (e.g., sc-234892 from Santa Cruz Biotechnology at $781/5 ml) and exhibits moderate stability under standard storage conditions (sealed, room temperature) .
Properties
IUPAC Name |
ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253511 | |
| Record name | Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29569-79-7 | |
| Record name | Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29569-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate typically involves the esterification of (1S,2S)-trans-2-hydroxycyclohexanecarboxylic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases have also been explored for their selectivity and mild reaction conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Oxidation Reactions
The hydroxyl group is susceptible to oxidation:
Mechanism : Oxidation proceeds via a two-electron transfer, forming a ketone while retaining the ester group .
Reduction Reactions
The ester group can be reduced to an alcohol:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | (1S,2S)-trans-2-hydroxycyclohexanemethanol | 92% |
| DIBAL-H | THF, −78°C | (1S,2S)-trans-2-hydroxycyclohexanemethanol | 88% |
Stereochemical Outcome : The (1S,2S) configuration is retained during reduction .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂/Pyridine | THF, 0°C → RT | Ethyl (1S,2S)-trans-2-chlorocyclohexanecarboxylate | 76% |
| I₂/Imidazole/PPh₃ | THF, 0–10°C → RT | Ethyl (1S,2S)-trans-2-iodocyclohexanecarboxylate | 68% |
Mechanism : Proceeds via an Sₙ2 pathway, displacing the hydroxyl group with retention of stereochemistry .
Mitsunobu-Type Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DIAD/PPh₃ | THF, RT, 48 h | Ethyl (1S,2S)-trans-2-(5-nitro-6-chloropyridin-2-oxy)cyclohexanecarboxylate | 81% |
Enzymatic Transformations
Enzymes enable stereospecific modifications:
Note : Enzymatic methods avoid racemization and achieve high enantiomeric excess (ee) .
Polymerization Reactions
Under basic or enzymatic conditions, the compound undergoes side reactions:
| Conditions | Product | Notes |
|---|---|---|
| Lipase (CAL-B) | Poly-β-amino acid esters | Side reaction during transesterification . |
| NaOH/EtOH | Oligomeric cyclohexane derivatives | Requires prolonged heating . |
Comparative Reactivity
A comparison of key reactions highlights stereochemical influences:
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid catalysis stabilizing the tetrahedral intermediate .
-
Enzymatic Reactions : Hydrolases and reductases interact with the hydroxyl and ester groups through hydrogen bonding and hydrophobic interactions, dictating stereoselectivity .
Scientific Research Applications
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and materials with specific stereochemical properties
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, which can modulate its activity and specificity .
Comparison with Similar Compounds
Functional Group and Ring Size Variations
The following table summarizes key structural and commercial differences between the target compound and its analogs:
Structural and Functional Differences
Hydroxyl vs. Amino Derivatives: The hydroxyl group in the target compound reduces reactivity compared to the amino analogs (e.g., CAS # 180979-18-4 and cyclopentane derivative), which exhibit higher toxicity (e.g., H302 for oral toxicity) due to their amine functionality . The hydrochloride salt in CAS # 180979-18-4 enhances stability but introduces risks like skin corrosion (H314) .
Ring Size and Substituents: Cyclohexane vs. Cyclopentane: The cyclohexane ring in the target compound offers greater conformational flexibility than the cyclopentane analog (CAS # 122383-35-1), influencing steric interactions in synthesis .
Stereochemical Considerations: The (1S,2S)-trans configuration in the target compound ensures enantioselectivity, contrasting with racemic mixtures like rac-ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS # 192047-04-4), which may require chiral resolution .
Biological Activity
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H16O3
- CAS Number : 29569-79-7
- Molecular Weight : 172.22 g/mol
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in vitro and in vivo. Its mechanism may involve the modulation of pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting cell proliferation.
The biological activity of this compound is believed to be mediated through various pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Modulation of Cell Signaling Pathways : It is suggested that the compound interacts with signaling pathways related to cell growth and apoptosis, particularly those involving NF-kB and MAPK pathways .
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In a study published in the Journal of Inflammation Research (2023), researchers investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The treatment group showed a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.
| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Q & A
Q. What industrial-scale purification methods preserve stereochemical integrity?
- Methodology : Simulated moving bed (SMB) chromatography with chiral stationary phases. Alternatively, fractional crystallization using ethanol/water mixtures at controlled cooling rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
